1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane 1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17622471
InChI: InChI=1S/C8H15ClS/c1-2-10-6-5-8(7-9)3-4-8/h2-7H2,1H3
SMILES:
Molecular Formula: C8H15ClS
Molecular Weight: 178.72 g/mol

1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane

CAS No.:

Cat. No.: VC17622471

Molecular Formula: C8H15ClS

Molecular Weight: 178.72 g/mol

* For research use only. Not for human or veterinary use.

1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane -

Specification

Molecular Formula C8H15ClS
Molecular Weight 178.72 g/mol
IUPAC Name 1-(chloromethyl)-1-(2-ethylsulfanylethyl)cyclopropane
Standard InChI InChI=1S/C8H15ClS/c1-2-10-6-5-8(7-9)3-4-8/h2-7H2,1H3
Standard InChI Key BJQWQEYPMGKJIO-UHFFFAOYSA-N
Canonical SMILES CCSCCC1(CC1)CCl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane is defined by the following identifiers:

PropertyValueSource
IUPAC Name1-(chloromethyl)-1-(2-ethylsulfanylethyl)cyclopropane
Molecular FormulaC₈H₁₅ClS
Molecular Weight178.72 g/mol
InChI KeyBJQWQEYPMGKJIO-UHFFFAOYSA-N
SMILESCCSCCC1(CC1)CCl
PubChem CID116107871

The compound’s structure features a strained cyclopropane ring (bond angles ~60°) with two distinct substituents:

  • A chloromethyl group (-CH₂Cl), which introduces polarity and susceptibility to nucleophilic substitution.

  • A 2-(ethylsulfanyl)ethyl group (-CH₂CH₂S-C₂H₅), contributing sulfur-based reactivity and potential for hydrophobic interactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane typically involves multi-step strategies to construct the cyclopropane ring and introduce functional groups:

  • Cyclopropanation:

  • Functionalization:

    • Chloromethylation: Introduction of the -CH₂Cl group via chloromethyl methyl ether (MOMCl) or similar reagents under acidic conditions.

    • Ethylsulfanyl Integration: Thiol-ene "click" chemistry or nucleophilic substitution with ethyl mercaptan (C₂H₅SH).

Optimization Challenges

Key challenges in synthesis include:

  • Ring Strain Mitigation: The cyclopropane ring’s high strain (~27 kcal/mol) necessitates mild reaction conditions to prevent ring-opening .

  • Regioselectivity: Ensuring precise substitution at the 1-position of the cyclopropane requires careful control of stoichiometry and catalysts.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl substituent (-CH₂Cl) is a prime site for nucleophilic attacks, enabling the following reactions:

  • Hydrolysis: Formation of a hydroxymethyl derivative (-CH₂OH) under aqueous basic conditions.

  • Amination: Reaction with amines (e.g., NH₃) to yield -CH₂NH₂ derivatives, useful in drug discovery.

Sulfur-Based Reactivity

The ethylsulfanyl group (-S-C₂H₅) participates in:

  • Oxidation: Conversion to sulfoxides (-SO-C₂H₅) or sulfones (-SO₂-C₂H₅) using oxidizing agents like hydrogen peroxide.

  • Alkylation: Reaction with alkyl halides to form sulfonium salts, enhancing solubility in polar solvents.

Cyclopropane Ring-Opening Reactions

Under acidic or thermal conditions, the cyclopropane ring may undergo:

  • Hydrogenolysis: Catalytic hydrogenation to yield open-chain alkanes.

  • Electrophilic Addition: Reaction with halogens (e.g., Br₂) to form dihalogenated products .

Comparison with Related Cyclopropane Derivatives

CompoundMolecular FormulaKey FeaturesApplications
1-(Chloromethyl)-1-ethylcyclopropaneC₆H₁₁ClSimpler structure; lacks sulfur moietyIntermediate in agrochemical synthesis
1-(1-Ethenyl)cis-2-ethyl-cyclopropaneC₇H₁₂Unsaturated cyclopropane; cis isomerismPolymer feedstock
Target CompoundC₈H₁₅ClSDual functionality (-Cl, -S-C₂H₅)Multifunctional synthetic building block

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